4-(4-Methoxy-2-methylphenyl)phenol
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Overview
Description
4-(4-Methoxy-2-methylphenyl)phenol is an organic compound with the molecular formula C14H14O2. It is a derivative of phenol, characterized by the presence of a methoxy group and a methyl group on the aromatic ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxy-2-methylphenyl)phenol typically involves the reaction of 4-methoxy-2-methylphenol with phenol under specific conditions. One common method includes the use of a catalyst such as copper in the Ullmann reaction, followed by demethylation with hydrobromic acid in acetic acid . Another method involves the methylation of catechol derivatives using dimethyl sulfate and a base .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with stringent control over reaction conditions to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxy-2-methylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it into corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and related compounds.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
4-(4-Methoxy-2-methylphenyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Methoxy-2-methylphenyl)phenol involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: The compound modulates the expression of inflammatory cytokines and activates antioxidant defense mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylphenol: Similar in structure but with different substitution patterns.
4-Methoxyphenol: Lacks the methyl group present in 4-(4-Methoxy-2-methylphenyl)phenol.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-methoxy-2-methylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10-9-13(16-2)7-8-14(10)11-3-5-12(15)6-4-11/h3-9,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVDXBWYRNSTJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653583 |
Source
|
Record name | 4'-Methoxy-2'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1176615-27-2 |
Source
|
Record name | 4'-Methoxy-2'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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